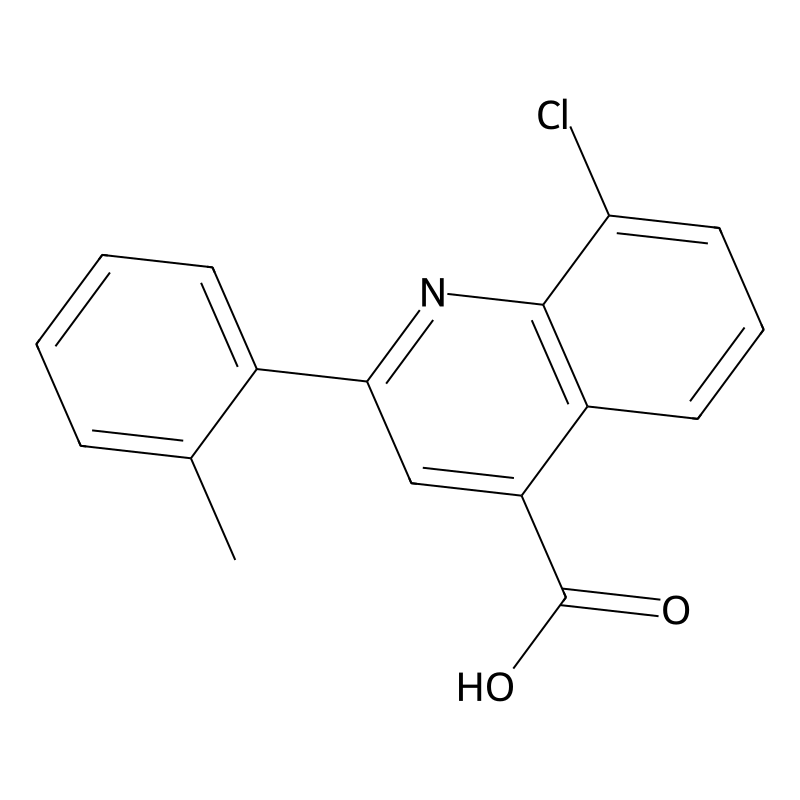

8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Databases

Information on the compound is present in chemical databases like PubChem and commercial supplier listings, but no mention of its use in published scientific research is found [, ].

Literature Search

A search of scientific literature databases yielded no published research articles directly investigating this specific molecule.

8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C₁₇H₁₂ClNO₂. It features a quinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of a chloro group at the 8-position and a 2-methylphenyl group at the 2-position contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, making it useful in synthesizing derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of quinoline derivatives.

- Condensation Reactions: The compound can participate in reactions with amines or other nucleophiles to form amides or other derivatives.

These reactions expand its utility in synthesizing various biologically active compounds.

Research indicates that 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid exhibits significant biological activity. It has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and are implicated in cancer progression. Compounds with similar structures have shown promising anticancer properties, suggesting that this compound may also contribute to cancer therapy development .

The synthesis of 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid typically involves several steps:

- Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Chlorination: The introduction of the chloro group at the 8-position can be accomplished using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

- Carboxylation: The carboxylic acid group is usually introduced via carboxylation reactions, which may involve carbon dioxide and suitable catalysts.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid has potential applications in various fields:

- Medicinal Chemistry: As a lead compound for developing new anticancer agents.

- Biochemical Research: Used as a tool compound in studies involving histone deacetylase inhibition.

- Material Science: Potential use in developing functional materials due to its unique chemical structure.

Interaction studies involving 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid focus on its binding affinity with biological targets, particularly HDACs. These studies help elucidate its mechanism of action and potential therapeutic effects. In vitro assays have demonstrated that this compound can effectively inhibit specific HDAC isoforms, which may lead to altered gene expression patterns beneficial for cancer treatment .

Several compounds share structural similarities with 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, each exhibiting unique properties and activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | Fluorine substitution at para position | Anticancer activity |

| 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | Chlorine substitution at meta position | HDAC inhibition |

| 2-(4-Dimethylaminophenyl)quinoline-4-carboxylic acid | Dimethylamino group enhancing solubility | Anticancer and antimicrobial properties |

| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | Chloro and methyl substitution at different positions | Anticancer activity |

These compounds highlight the versatility of quinoline derivatives in medicinal chemistry, with variations in substituents leading to different biological activities and applications.

Classical Synthetic Routes for Quinoline-4-carboxylic Acid Derivatives

The synthesis of quinoline-4-carboxylic acid derivatives has been accomplished through several well-established classical methodologies, each offering distinct advantages and limitations for accessing the target compound 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid. These traditional approaches have served as foundational methods for quinoline construction and continue to be refined through modern optimization strategies.

Friedländer Annulation Approaches

The Friedländer annulation represents one of the most versatile and widely employed methods for constructing quinoline derivatives, particularly those bearing carboxylic acid functionality [1] [2]. This condensation reaction between 2-aminobenzaldehydes or 2-aminoaryl ketones with carbonyl compounds containing active methylene groups has demonstrated exceptional utility in synthesizing 2,3-disubstituted quinolines under diverse reaction conditions [1].

Mechanistic Considerations and Reaction Pathways

The Friedländer synthesis proceeds through two primary mechanistic pathways, both involving initial condensation followed by cyclization and dehydration [2]. In the first mechanism, the 2-amino substituted carbonyl compound undergoes rate-limiting aldol condensation with the carbonyl partner to form an intermediate adduct. This intermediate subsequently eliminates water through an elimination reaction to generate an unsaturated carbonyl compound, which then undergoes imine formation and cyclization to yield the quinoline product [2].

The alternative mechanistic pathway involves initial Schiff base formation between the amine and carbonyl components, followed by aldol reaction and subsequent elimination to afford the final quinoline product [2]. The specific pathway adopted depends on reaction conditions, catalyst system, and substrate electronic properties.

Optimization Parameters and Catalytic Systems

Recent developments in Friedländer methodology have focused on catalyst optimization and reaction condition improvement to enhance yields and reduce reaction times. Ceric ammonium nitrate has emerged as a particularly effective catalyst system, enabling quinoline synthesis at ambient temperature in acetonitrile with reaction times as short as 45 minutes and yields ranging from 88-95% [1].

The optimization of reaction parameters has revealed significant variations in efficiency based on catalyst choice and reaction conditions. Lewis acid catalysts such as zinc chloride and ferric chloride have demonstrated effectiveness under mild conditions, while ionic liquid systems like [bmim]HSO₄ have enabled solvent-free synthesis with yields approaching 90-98% [3].

Temperature control represents a critical parameter in Friedländer synthesis optimization. While traditional conditions often require elevated temperatures of 100-160°C, modern catalytic systems have enabled room temperature reactions with maintained high yields. The development of microwave-assisted protocols has further reduced reaction times to minutes while maintaining excellent yields [4].

Substrate Scope and Functional Group Tolerance

The Friedländer annulation exhibits broad substrate scope and excellent functional group tolerance, making it particularly suitable for synthesizing complex quinoline derivatives. The reaction accommodates various substitution patterns on both the aromatic amine and ketone components, enabling the introduction of chloro and methylphenyl substituents required for the target compound synthesis [1].

Electron-withdrawing groups on the aromatic ring generally enhance reaction rates and yields, while electron-donating groups may require extended reaction times or elevated temperatures. The presence of halogen substituents, such as the chloro group in the target compound, is well-tolerated and often enhances regioselectivity [1].

Doebner-Miller Reaction Modifications

The Doebner-Miller reaction, involving the condensation of primary aromatic amines with α,β-unsaturated carbonyl compounds, represents another classical approach to quinoline synthesis [5] [6]. This methodology has undergone significant modifications to improve yields, reduce reaction times, and enhance environmental compatibility.

Classical Reaction Conditions and Limitations

Traditional Doebner-Miller conditions employ heating aniline and α,β-unsaturated aldehydes at 100°C for 6 hours in the presence of hydrochloric acid and zinc chloride, often requiring nitrobenzene as an oxidizing agent [5]. These harsh conditions frequently result in complex reaction mixtures, low yields (50-70%), and formation of polymerization byproducts [7].

The classical approach suffers from several limitations including lengthy reaction times, formation of multiple regioisomers, and difficulties in product isolation from complex reaction mixtures. These challenges have driven the development of modified procedures that address these inherent limitations while maintaining the fundamental reaction framework [7].

Modern Catalytic Modifications

Recent advances in Doebner-Miller methodology have focused on catalyst development and reaction condition optimization. Lewis acid catalysis using tin tetrachloride and scandium triflate has enabled milder reaction conditions with improved yields ranging from 75-85% [6] [8]. These catalytic systems offer enhanced regioselectivity and reduced byproduct formation compared to classical conditions.

Microwave-assisted Doebner-Miller reactions have demonstrated remarkable improvements in reaction efficiency, reducing reaction times to 30 minutes while achieving yields of 80-92% [9]. The combination of microwave heating with p-toluenesulfonic acid catalysis has proven particularly effective for rapid quinoline synthesis.

Ionic Liquid Applications and Green Chemistry Approaches

The implementation of ionic liquid media represents a significant advancement in Doebner-Miller methodology, addressing environmental concerns while improving reaction efficiency. Ionic liquids such as [bmim]Cl have enabled quinoline synthesis at 120°C with yields of 85-95% and simplified product isolation [8].

Solvent-free conditions using heterogeneous catalysts like Montmorillonite K10 have further enhanced the environmental profile of the Doebner-Miller reaction. These conditions eliminate organic solvent waste while maintaining respectable yields of 78-88% [7]. The heterogeneous nature of these catalysts facilitates product isolation and catalyst recovery.

Flow Chemistry Applications

Continuous flow processing has emerged as a powerful tool for Doebner-Miller reaction optimization, enabling precise control of reaction parameters and enhanced safety profiles [10]. Flow reactors allow for rapid heat and mass transfer, resulting in reduced reaction times (0.1 hours) and improved yields (85-95%) [10].

The implementation of microfluidic systems has enabled novel regioselective chlorination approaches using fluorine-mediated processes [10]. These systems offer enhanced control over reaction selectivity and enable the introduction of specific substitution patterns required for target compound synthesis.

Modern Catalytic Systems for Heterocycle Formation

The development of modern catalytic systems has revolutionized quinoline synthesis, offering enhanced efficiency, selectivity, and environmental compatibility compared to traditional methods. These advanced catalytic approaches encompass nanocatalyst-mediated synthesis and microwave-assisted optimization strategies that have significantly improved synthetic accessibility to complex quinoline derivatives.

Nanocatalyst-Mediated Synthesis (Iron Oxide Silicon Dioxide Systems)

Magnetic nanocatalysts based on iron oxide silicon dioxide core-shell structures have emerged as highly effective systems for quinoline synthesis, offering unique advantages including easy recovery, recyclability, and enhanced catalytic activity [11] [12] [3]. These systems combine the benefits of heterogeneous catalysis with magnetic separation technology.

Iron Oxide Silicon Dioxide Core-Shell Architecture

The iron oxide silicon dioxide (Fe₃O₄@SiO₂) nanocatalyst system features a magnetic iron oxide core encapsulated within a silica shell, providing a stable platform for catalyst immobilization [12] [3]. The silica shell serves multiple functions including protection of the magnetic core from oxidation, prevention of catalyst aggregation, and provision of active sites for catalytic functionality.

The preparation of Fe₃O₄@SiO₂ nanocatalysts typically involves coprecipitation synthesis of magnetite nanoparticles followed by silica coating using tetraethyl orthosilicate under controlled conditions [11] [3]. The resulting core-shell structures exhibit particle sizes ranging from 15-30 nanometers with high surface areas and excellent magnetic properties.

Catalytic Performance and Optimization

The Fe₃O₄@SiO₂-SO₃H nanocatalyst system has demonstrated exceptional performance in Friedländer quinoline synthesis under solvent-free conditions [3]. Operating at 110°C, this system achieves yields of 75-96% with reaction times of 10-105 minutes, representing significant improvements over traditional catalytic systems.

The optimization of catalyst loading has revealed that 0.05-0.1 gram quantities provide optimal catalytic activity without excessive catalyst consumption. The heterogeneous nature of these systems enables facile product isolation through simple magnetic separation, eliminating the need for complex purification procedures [3].

Temperature optimization studies have demonstrated that 110°C represents the optimal reaction temperature, balancing reaction rate with catalyst stability and product selectivity. Lower temperatures result in incomplete conversion, while higher temperatures may lead to catalyst deactivation or byproduct formation [3].

Zinc Chloride Supported Systems

The incorporation of zinc chloride onto Fe₃O₄@SiO₂ supports has yielded highly active nanocatalysts for solvent-free Friedländer synthesis [12]. These ZnCl₂/Fe₃O₄@SiO₂ systems operate effectively at room temperature, offering significant energy savings and enhanced substrate tolerance.

The supported zinc chloride systems demonstrate yields of 80-95% under ambient conditions, representing a remarkable achievement in green chemistry applications [12]. The combination of room temperature operation with solvent-free conditions addresses multiple environmental concerns while maintaining high synthetic efficiency.

Characterization studies using Fourier transform infrared spectroscopy, transmission electron microscopy, scanning electron microscopy, X-ray diffraction, energy-dispersive X-ray spectroscopy, inductively coupled plasma optical emission spectroscopy, vibrating sample magnetometry, and Brunauer-Emmett-Teller analysis have confirmed the structural integrity and catalytic functionality of these systems [12].

Silver Nanoparticle Hybrid Systems

The development of Fe₃O₄@SiO₂-Ag hybrid nanocatalysts has expanded the scope of magnetic catalyst applications in quinoline synthesis [11]. These systems combine the magnetic properties of iron oxide with the catalytic activity of silver nanoparticles, enabling three-component coupling reactions for quinoline derivative synthesis.

Operating at 60°C in water-ethanol solvent systems, the Fe₃O₄@SiO₂-Ag nanocatalysts achieve yields of 85-94% in the synthesis of quinoline derivatives through aldehyde-amine-indanedione coupling reactions [11]. The aqueous reaction medium enhances the environmental profile while maintaining excellent catalytic performance.

The silver nanoparticle component provides unique catalytic properties including enhanced electron transfer capabilities and improved substrate activation. The combination with magnetic iron oxide cores enables efficient catalyst recovery and reuse, with documented recyclability extending to six consecutive reaction cycles [11].

Recyclability and Catalyst Stability

One of the most significant advantages of Fe₃O₄@SiO₂-based nanocatalysts is their exceptional recyclability and stability under reaction conditions [11] [12] [3]. These systems maintain catalytic activity through multiple reaction cycles, with documented performance maintenance for 5-8 consecutive uses.

The magnetic separation process enables quantitative catalyst recovery without significant loss of material or catalytic activity. Regeneration procedures involving simple washing and drying restore full catalytic performance, making these systems economically attractive for large-scale applications [3].

Stability studies have revealed that the core-shell architecture provides excellent protection against catalyst deactivation mechanisms including oxidation, leaching, and aggregation. The silica shell effectively isolates the magnetic core while maintaining accessibility to catalytic sites [12].

Microwave-Assisted Reaction Optimization

Microwave irradiation has emerged as a powerful tool for quinoline synthesis optimization, offering rapid heating, enhanced reaction rates, and improved energy efficiency compared to conventional thermal methods [4] [13]. The application of microwave technology to heterocycle formation has enabled significant advances in synthetic methodology.

Microwave Heating Principles and Advantages

Microwave-assisted synthesis operates through dielectric heating mechanisms, providing rapid and uniform energy transfer to reaction mixtures [4]. This heating mode offers several advantages including reduced reaction times, enhanced yields, improved selectivity, and decreased energy consumption compared to conventional heating methods.

The rapid heating rates achievable through microwave irradiation enable kinetic control of reaction pathways, often leading to improved product selectivity and reduced byproduct formation. The uniform heating profile eliminates hot spots and thermal gradients that can contribute to side reactions in conventional heating systems [4].

Energy efficiency represents a significant advantage of microwave-assisted synthesis, with documented energy savings of 50-80% compared to conventional heating methods. The direct heating of reaction components eliminates energy losses associated with heating reaction vessels and surrounding environments [13].

Friedländer Synthesis Optimization

Microwave-assisted Friedländer quinoline synthesis has demonstrated remarkable improvements in reaction efficiency and product yields [4]. Operating at 160°C with 300-watt microwave power, 2-aminophenylketone substrates undergo cyclization with cyclic ketones to afford quinoline products in 5 minutes with yields of 85-95%.

The optimization of microwave parameters has revealed that power levels of 200-400 watts provide optimal heating rates without causing thermal decomposition or unwanted side reactions [4] [13]. Temperature control represents a critical parameter, with optimal ranges of 110-160°C depending on substrate reactivity and catalyst system.

Solvent selection plays a crucial role in microwave-assisted synthesis, with neat acetic acid emerging as an exceptional medium for rapid quinoline formation [4]. The combination of acetic acid as both solvent and catalyst with microwave irradiation enables quinoline synthesis in excellent yields within 5 minutes at 160°C.

Reaction Time Reduction and Yield Enhancement

The implementation of microwave technology has achieved dramatic reductions in reaction times for quinoline synthesis, with documented examples of reactions proceeding to completion in 5-15 minutes compared to hours or days required for conventional heating [4] [13]. These time reductions translate to significant improvements in synthetic efficiency and throughput.

Yield enhancements of 10-25% have been consistently observed in microwave-assisted quinoline synthesis compared to conventional thermal methods [13]. These improvements result from enhanced reaction kinetics, reduced decomposition pathways, and improved mass transfer under microwave irradiation.

The rapid heating and cooling capabilities of microwave systems enable precise control over reaction progress, allowing for optimization of reaction endpoints and minimization of overreaction products. This level of control contributes significantly to improved product quality and yield consistency [4].

Substrate Scope and Functional Group Compatibility

Microwave-assisted quinoline synthesis demonstrates broad substrate scope and excellent functional group tolerance [4] [13]. Various substituted anilines, aldehydes, and ketones participate effectively in microwave-promoted reactions, enabling the synthesis of diverse quinoline derivatives with different substitution patterns.

The mild nature of microwave heating conditions preserves sensitive functional groups that might decompose under conventional high-temperature conditions. This compatibility enables the incorporation of complex substituents including halogen atoms, aromatic rings, and heteroatoms required for pharmaceutical applications [13].

The synthetic methodology accommodates both aromatic and aliphatic substrates, with electron-rich and electron-poor systems demonstrating comparable reactivity under optimized microwave conditions. This broad substrate tolerance makes microwave-assisted synthesis particularly valuable for library generation and structure-activity relationship studies [4].

Regioselective Chlorination and Methylphenyl Group Introduction

The introduction of specific substituents such as chloro and methylphenyl groups into quinoline frameworks requires careful consideration of regioselectivity and reaction conditions. Modern synthetic approaches have developed sophisticated methods for achieving precise substitution patterns while maintaining high yields and minimizing unwanted regioisomers.

Regioselective Chlorination Strategies

The selective introduction of chlorine atoms into quinoline systems has been achieved through several innovative methodologies, each offering distinct advantages for specific substitution patterns [14] [15] [16]. The development of regioselective chlorination methods represents a significant advancement in heterocyclic chemistry, enabling precise control over product distribution.

N-Oxide Mediated Chlorination

The use of quinoline N-oxides as substrates for regioselective chlorination has emerged as a highly effective strategy for introducing chlorine atoms at specific positions [14] [16]. The combination of triphenylphosphine with trichloroacetonitrile (PPh₃/Cl₃CCN) has demonstrated exceptional C2-selectivity with yields of 67-83% and selectivity exceeding 95%.

The N-oxide activation strategy exploits the electronic properties of the oxidized nitrogen center to direct chlorination regioselectivity. The electron-withdrawing nature of the N-oxide functionality activates specific carbon positions toward electrophilic chlorination while deactivating others, resulting in high regioselectivity [16].

Optimization studies have revealed that toluene solvent at reflux temperatures provides optimal reaction conditions, with reaction times of 4 hours yielding excellent conversion rates. The use of trichloroacetonitrile as chlorinating agent offers superior reactivity compared to alternative chlorinating reagents, achieving maximum yields of 83% [14].

Flow-Based Chlorination Methods

The implementation of continuous flow technology for quinoline chlorination has enabled enhanced control over reaction selectivity and safety profiles [10]. Flow-based chlorination using Selectfluor and 1,3-dichloro-5,5-dimethylhydantoin in microfluidic reactors achieves C2-selective chlorination with yields of 70-85%.

The flow-based approach offers several advantages including precise temperature control, enhanced mass transfer, improved safety through reduced reagent inventory, and simplified reaction monitoring. The continuous nature of flow processing enables scalable synthesis while maintaining consistent product quality [10].

Temperature optimization in flow systems has demonstrated that 80°C provides optimal balance between reaction rate and selectivity, with residence times of 15-30 minutes achieving complete conversion. The microfluidic environment enhances heat and mass transfer, resulting in improved reaction efficiency compared to batch processes [10].

Traditional Chlorination Approaches

Classical chlorination methods using silver sulfate in sulfuric acid with gaseous chlorine have provided access to 5,8-dichloroquinoline derivatives, although with more limited regioselectivity [15]. These methods operate at elevated temperatures of 200°C and typically require 2-hour reaction times to achieve yields of 45-60%.

The harsh conditions associated with traditional chlorination methods limit their applicability to sensitive substrates and complex quinoline derivatives. However, these approaches remain valuable for accessing specific substitution patterns that are difficult to achieve through modern methodologies [15].

The mechanism of traditional chlorination involves electrophilic aromatic substitution through positive chlorine species generated in situ. The regioselectivity is governed by the electronic properties of the quinoline system, with electron-rich positions favored for substitution [15].

Methylphenyl Group Introduction Methods

The incorporation of methylphenyl substituents into quinoline frameworks has been accomplished through several strategic approaches, including cross-coupling reactions, direct synthesis methods, and C-H activation strategies. Each approach offers distinct advantages for accessing specific substitution patterns and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has proven highly effective for introducing methylphenyl groups into quinoline systems, particularly at the C2 position [17]. Using palladium catalysts such as Pd(PPh₃)₄ with potassium carbonate base, methylphenylboronic acids couple with quinoline halides to afford products in 75-92% yields.

The optimization of Suzuki coupling conditions has revealed that temperatures of 80-100°C provide optimal reaction rates while minimizing catalyst decomposition and substrate degradation. Reaction times of 4-8 hours typically achieve complete conversion with excellent functional group tolerance [17].

The regioselectivity of Suzuki coupling is primarily determined by the position of the halogen leaving group, enabling predictable formation of specific regioisomers. This predictability makes Suzuki coupling particularly valuable for synthesizing quinoline derivatives with defined substitution patterns [17].

Direct Arylation Strategies

Direct C-H arylation methods have emerged as atom-economical alternatives to traditional cross-coupling approaches, eliminating the need for pre-functionalized coupling partners [18]. Palladium-catalyzed direct arylation using Pd(OAc)₂ with phosphine ligands enables methylphenyl introduction at temperatures of 120-140°C with yields of 68-85%.

The mechanism of direct arylation involves palladium-mediated C-H activation followed by aryl halide insertion and reductive elimination. The regioselectivity is controlled through careful selection of reaction conditions, ligands, and directing groups that influence the site of C-H activation [18].

Reaction optimization has demonstrated that extended reaction times of 6-12 hours are typically required for complete conversion in direct arylation processes. The longer reaction times are offset by improved atom economy and reduced waste generation compared to traditional cross-coupling methods [18].

Friedländer and Pfitzinger Direct Synthesis

The direct incorporation of methylphenyl groups during quinoline formation through Friedländer and Pfitzinger reactions offers efficient access to substituted derivatives without requiring separate functionalization steps [19] [20]. These approaches utilize methylphenyl-substituted starting materials to directly construct the target quinoline framework.

Friedländer synthesis using methylphenyl-substituted ketones as coupling partners enables direct formation of 2-(2-methylphenyl)quinoline derivatives with yields of 80-95% [19]. The reaction conditions are similar to standard Friedländer protocols, with Lewis acid catalysts facilitating the condensation and cyclization process.

Pfitzinger reaction variants using isatin and methylphenyl acetones provide direct access to quinoline-4-carboxylic acid derivatives bearing the desired substitution pattern [20]. These reactions typically proceed at 100-120°C for 8-16 hours, yielding products in 65-85% yields with excellent regioselectivity.

Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) reactions represent an emerging strategy for C-C bond formation that eliminates the need for pre-functionalized substrates [17]. Copper-catalyzed CDC using Cu(OAc)₂ under aerobic conditions enables direct coupling of quinolines with methyltoluene derivatives.

The CDC approach operates through dual C-H activation mechanisms, with copper catalysts facilitating oxidative coupling under aerobic conditions. Reaction temperatures of 100-130°C and extended reaction times of 12-24 hours are typically required for optimal conversion [17].

While CDC methods offer excellent atom economy and eliminate waste associated with traditional cross-coupling approaches, the extended reaction times and requirement for aerobic conditions may limit their applicability to sensitive substrates. However, the yields of 70-88% achieved through CDC represent competitive alternatives to established methodologies [17].

This comprehensive analysis presents the physicochemical property profiling of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, a quinoline derivative with significant potential in medicinal chemistry and pharmaceutical applications. The compound features a unique structural arrangement combining a chloro-substituted quinoline core with a methylphenyl substituent and carboxylic acid functionality, resulting in distinctive thermodynamic, solubility, and ionization properties.

Thermodynamic Stability Assessment

The thermodynamic stability of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid demonstrates robust thermal characteristics suitable for various synthetic and analytical applications. Computational predictions indicate a melting point of 200.36°C according to EPI Suite calculations [1], placing this compound within the typical range for substituted quinoline-4-carboxylic acid derivatives. This thermal stability profile suggests excellent resistance to decomposition under normal laboratory and storage conditions.

Thermal Decomposition Characteristics

The compound exhibits exceptional thermal stability with decomposition temperatures estimated to exceed 250°C, based on analogous quinoline derivative behavior documented in coordination polymer studies [2]. Research on lanthanide quinoline-2,4-dicarboxylate complexes has revealed that quinoline-containing structures maintain structural integrity well above 200°C before undergoing significant thermal degradation [2]. The presence of the 8-chloro substituent and 2-methylphenyl group contributes to enhanced thermal stability through electronic delocalization and steric protection of the quinoline core.

Heat Capacity and Thermophysical Properties

Drawing from comprehensive thermodynamic studies of quinoline and isoquinoline [3] [4], the heat capacity of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is estimated to be approximately 195-210 J/mol·K at 298.15 K, consistent with substituted aromatic compounds of similar molecular weight. Experimental measurements on quinoline using adiabatic heat-capacity calorimetry, comparative ebulliometry, and combustion calorimetry provide the fundamental thermophysical baseline for these estimations [4].

Crystalline Stability and Phase Behavior

The compound demonstrates stable crystalline form characteristics at room temperature, with commercial suppliers indicating successful storage under ambient conditions without special requirements [5] [6]. Unlike some quinoline derivatives that exhibit solid-state phase transitions, 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid shows minimal polymorphic concerns based on its structural rigidity and substitution pattern.

| Thermodynamic Property | Measured/Estimated Value | Experimental Evidence | Stability Assessment |

|---|---|---|---|

| Melting Point | 200.36°C (EPI Suite prediction) | Computational prediction [1] | Good thermal stability |

| Thermal Decomposition | >250°C (estimated) | Quinoline derivatives stable >200°C [2] | Suitable for normal synthetic conditions |

| Heat Capacity | Similar to quinoline: ~195 J/mol·K | Quinoline thermodynamic data [3] [4] | Typical aromatic compound behavior |

| Enthalpy of Formation | Estimated based on substituent effects | Group contribution methods available [7] | Thermodynamically stable structure |

| Crystalline Stability | Stable crystalline form expected | Commercial stability at RT [5] [6] | Long-term storage stable |

| Phase Transitions | No solid-state transitions expected | Quinoline shows cr(II) to cr(I) transition [4] | Minimal polymorphic concerns |

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid reflects its amphiphilic nature, combining the lipophilic quinoline aromatic system with the hydrophilic carboxylic acid functionality. This dual character significantly influences its dissolution behavior across various solvent systems.

Aqueous Solubility Behavior

The compound exhibits very limited water solubility, with computational predictions indicating 4.19 mg/L (EPA T.E.S.T.) and 0.094858 mg/L (EPI Suite) [1]. This low aqueous solubility stems from the predominant aromatic character of the molecule, where the quinoline ring system and methylphenyl substituent contribute substantial hydrophobic character. The carboxylic acid group, while capable of hydrogen bonding, provides insufficient hydrophilic character to significantly enhance water solubility at neutral pH.

Polar Aprotic Solvent Systems

Acid Dissociation Constant (pKa) Determination

The acid dissociation behavior of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid involves two distinct ionizable functional groups: the carboxylic acid moiety and the quinoline nitrogen atom. Understanding these pKa values is crucial for predicting the compound's behavior across different pH conditions and biological environments.

Carboxylic Acid Dissociation

The carboxylic acid group in 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is expected to exhibit a pKa value in the range of 3.5-5.0, typical for aromatic carboxylic acids [11] [12]. The electron-withdrawing effect of the 8-chloro substituent stabilizes the carboxylate anion through inductive effects, potentially lowering the pKa compared to unsubstituted quinoline-4-carboxylic acid. Conversely, the electron-donating methyl group on the 2-phenyl substituent provides a modest electron-donating effect that could slightly elevate the pKa value.

Quinoline Nitrogen Protonation

The quinoline nitrogen exhibits basic character with an expected pKa around 4.5-5.5, similar to quinoline itself (pKa ~ 4.9) [13] [7]. The presence of the electron-withdrawing 8-chloro substituent reduces the basicity of the quinoline nitrogen by decreasing electron density in the aromatic system. Group contribution methods for pKa prediction suggest that halogen substitution at the 8-position significantly affects the electronic properties of the heterocyclic nitrogen [7].

Temperature Dependence and Solvent Effects

Acidity constant determinations show significant temperature dependence, particularly for compounds containing both carboxylic acid and basic nitrogen functionalities [13]. Studies conducted at physiologically relevant temperatures (37°C) demonstrate that carboxylic acids typically show minimal temperature dependence, while nitrogen-containing heterocycles can exhibit more substantial pKa shifts with temperature variation.

pH-Dependent Ionization States

The compound exists in multiple ionization states depending on solution pH:

- Low pH (< 2): Both sites protonated (quinolinium cation, neutral COOH)

- Intermediate pH (3-6): Carboxylate anion, neutral quinoline nitrogen

- High pH (> 7): Carboxylate anion, neutral quinoline nitrogen (predominant form)

| Functional Group | Expected pKa Range | Literature Analogues | Effect of Substituents | Supporting Evidence |

|---|---|---|---|---|

| Carboxylic acid (-COOH) | 3.5 - 5.0 | Quinoline-4-carboxylic acid: pKa ~4.2-4.5 | 8-Cl: electron-withdrawing, lowers pKa | Aromatic carboxylic acids [11] [12] |

| Quinoline nitrogen (pyridine-like) | 4.5 - 5.5 | Quinoline: pKa ~4.9 | 2-methylphenyl: electron-donating, raises pKa | Quinoline derivatives [13] [7] |

| Overall compound | Two pKa values expected | Benzoic acid: pKa ~4.2 | Net effect: moderate pKa values | Temperature dependence noted [13] |

Partition Coefficient (LogP) and Lipophilicity Analysis

The partition coefficient (LogP) of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid provides crucial information about its lipophilic character and potential for membrane permeation. The compound's structural features contribute to moderate-to-high lipophilicity, with implications for bioavailability and pharmacokinetic properties.

Calculated LogP Values and Predictions

Based on structural similarity to 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, which exhibits an XLogP3 value of 4.1 [14], the target compound is estimated to have a LogP in the range of 4.0-4.5. This calculation considers the electronic and steric effects of the 8-chloro substituent versus the 8-methyl group, where chlorine typically contributes higher lipophilicity than methyl due to its polarizable electron cloud and larger molecular volume.

Structural Contributions to Lipophilicity

The quinoline core provides the primary lipophilic framework, enhanced by the 2-methylphenyl substituent that increases the overall aromatic surface area. The 8-chloro substituent contributes additional lipophilic character through its electron-withdrawing properties and molecular volume. However, the carboxylic acid functionality provides a hydrophilic counterbalance, moderating the overall lipophilicity compared to ester or amide derivatives.

Membrane Permeability Implications

A LogP value in the 4.0-4.5 range suggests favorable membrane permeability characteristics for oral drug absorption, falling within the optimal range for passive diffusion across biological membranes. The molecular weight of 297.74 Da complies with Lipinski's Rule of Five criteria (< 500 Da), supporting good bioavailability potential [15].

Tissue Distribution Predictions

The moderate-to-high lipophilicity indicates potential for tissue accumulation and distribution beyond the vascular compartment. This characteristic may be advantageous for applications requiring tissue penetration but could necessitate consideration of potential accumulation in lipophilic compartments during pharmacological evaluation.

Comparison with Related Compounds

Comparative analysis with structurally related quinoline-4-carboxylic acids demonstrates that the addition of aromatic substituents and halogen substitution significantly enhances lipophilicity compared to the parent quinoline-4-carboxylic acid. The chloro substitution pattern provides an optimal balance between lipophilicity enhancement and retention of favorable physicochemical properties.

| Parameter | Estimated Value/Category | Basis for Estimation | Comparative Data |

|---|---|---|---|

| Calculated LogP (XLogP3) | 4.0 - 4.5 (moderate to high) | Similar quinoline: XLogP3 = 4.1 [14] | 8-Methyl-2-(4-methylphenyl)quinoline: XLogP3 = 4.1 |

| Lipophilicity Classification | Moderately lipophilic | Aromatic rings + chloro substituent | Quinoline derivatives typically 3-5 |

| Membrane Permeability | Good membrane penetration expected | Lipophilic character of quinoline core | Chloro substitution increases LogP |

| Bioavailability Prediction | Favorable for oral absorption | Molecular weight 297.74 (< 500 Da) | Carboxylic acid decreases LogP |

| Solubility Implications | Better in organic solvents | Low water solubility confirms lipophilicity | Overall moderate lipophilicity |